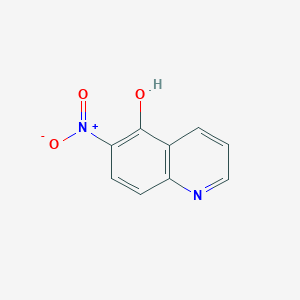

6-Nitroquinolin-5-ol

Overview

Description

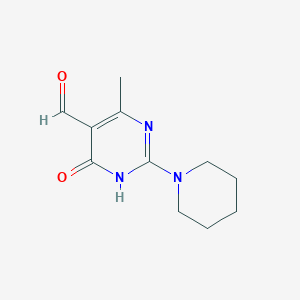

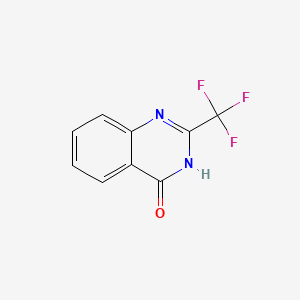

6-Nitroquinolin-5-ol is a quinoline derivative with the molecular formula C9H6N2O3. It is a nitrogen-containing heterocyclic compound that features a nitro group at the 6-position and a hydroxyl group at the 5-position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications .

Mechanism of Action

Target of Action

It is structurally similar to nitroxoline, a hydroxyquinoline derivative . Nitroxoline is known to inhibit bacterial gyrases and the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis .

Mode of Action

Nitroxoline, a structurally similar compound, exhibits antibacterial activity that may stem from the metal ion complexation vital for bacterial growth . It also has antitumor activity by inhibiting MetAP2 .

Result of Action

Nitroxoline, a structurally similar compound, is known to have antibacterial and antitumor activities .

Biochemical Analysis

Biochemical Properties

6-Nitroquinolin-5-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with bacterial gyrases, which are essential for DNA replication and transcription . Additionally, this compound can chelate metal ions such as magnesium and manganese, which are crucial cofactors in many enzymatic reactions . These interactions suggest that this compound can influence the activity of enzymes by either inhibiting or activating them, depending on the context of the reaction.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage if not regulated . This compound can also affect cell signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, both of which are crucial for cell survival and apoptosis . Furthermore, this compound can influence gene expression and cellular metabolism, potentially leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. For instance, it can inhibit type 2 methionine aminopeptidase (MetAP2), an enzyme involved in angiogenesis . By chelating metal ions, this compound can disrupt the normal function of enzymes that require these ions as cofactors . Additionally, its ability to generate ROS can lead to oxidative damage to DNA, proteins, and lipids, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained oxidative stress and potential cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antibacterial activity by inhibiting bacterial gyrases . At higher doses, it can induce toxicity and adverse effects due to excessive generation of ROS and subsequent oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with metal ions and enzymes. It can influence metabolic flux by altering the activity of enzymes involved in key metabolic processes . For example, its interaction with MetAP2 can affect the metabolism of methionine, an essential amino acid . Additionally, the compound’s ability to generate ROS can impact the overall redox state of the cell, influencing various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with metal ion transporters, which facilitate its uptake and distribution within the cell . The compound’s localization and accumulation can be influenced by its binding to these transporters, affecting its overall bioavailability and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the mitochondria, where it can generate ROS and induce oxidative stress . This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroquinolin-5-ol typically involves the nitration of quinolin-5-ol. One common method includes the reaction of quinolin-5-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Nitroquinolin-5-ol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acid chlorides, bases.

Addition: Nucleophiles such as amines or hydrazines.

Major Products Formed

Reduction: 6-Aminoquinolin-5-ol.

Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

6-Nitroquinolin-5-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Nitroxoline (5-Nitro-8-hydroxyquinoline): A urinary antibacterial agent with similar structural features but different substitution patterns.

8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications, including as an antiseptic and preservative.

Uniqueness

6-Nitroquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and hydroxyl groups on the quinoline ring allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name |

6-nitroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-6-2-1-5-10-7(6)3-4-8(9)11(13)14/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPDFXSKFMLYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1417414.png)

![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)

![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)

![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)

![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)

![ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate](/img/structure/B1417424.png)

![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)